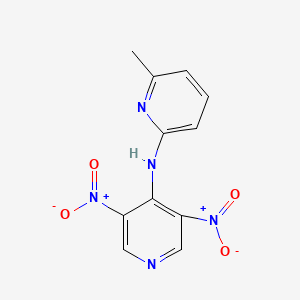
N-(3,5-dinitro-4-pyridinyl)-6-methyl-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dinitro-4-pyridinyl)-6-methyl-2-pyridinamine, also known as DNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DNPA is a nitro-containing heterocyclic compound that has a molecular formula of C11H9N5O4. It is synthesized through a multistep process, which involves the reaction of various chemical reagents.
Applications De Recherche Scientifique
N-(3,5-dinitro-4-pyridinyl)-6-methyl-2-pyridinamine has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor activity, making it a potential candidate for cancer therapy. It has also been reported to have antimicrobial and antifungal properties, which could be useful in the development of new antibiotics. In addition, this compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
Mécanisme D'action
The mechanism of action of N-(3,5-dinitro-4-pyridinyl)-6-methyl-2-pyridinamine is still not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which could contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to exhibit antimicrobial and antifungal properties, which could be useful in the development of new antibiotics. In addition, this compound has been shown to inhibit the activity of certain enzymes, which could be useful in the development of enzyme inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3,5-dinitro-4-pyridinyl)-6-methyl-2-pyridinamine is its potential as a candidate for cancer therapy and the development of new antibiotics. However, the synthesis of this compound is a complex process that requires careful control of reaction conditions and purification techniques to obtain a high yield and purity of the product. In addition, the mechanism of action of this compound is still not fully understood, which could limit its potential applications in certain fields of research.
Orientations Futures
There are several future directions for research on N-(3,5-dinitro-4-pyridinyl)-6-methyl-2-pyridinamine. One area of research could focus on the optimization of the synthesis method of this compound to improve the yield and purity of the product. Another area of research could focus on the development of new derivatives of this compound with improved biological activity. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-(3,5-dinitro-4-pyridinyl)-6-methyl-2-pyridinamine involves a multistep process, which starts with the reaction of 3,5-dinitropyridine with 6-methyl-2-pyridinamine in the presence of a base. The resulting product is then subjected to a series of reactions, including reduction, deprotection, and condensation, to obtain the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification techniques to obtain a high yield and purity of the product.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O4/c1-7-3-2-4-10(13-7)14-11-8(15(17)18)5-12-6-9(11)16(19)20/h2-6H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNWSBGDTVNYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

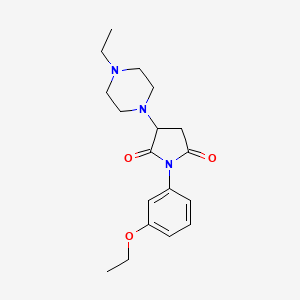
![2-[(1-allylcyclohexyl)amino]ethanol](/img/structure/B5024379.png)
![1-(4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B5024380.png)
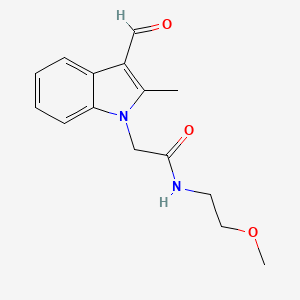

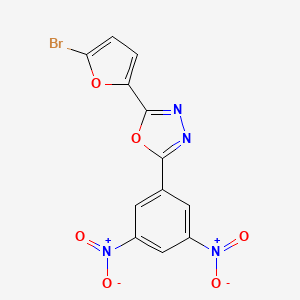
![1-[3-(4-chloro-2-methylphenoxy)propyl]piperidine oxalate](/img/structure/B5024416.png)
![4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5024425.png)
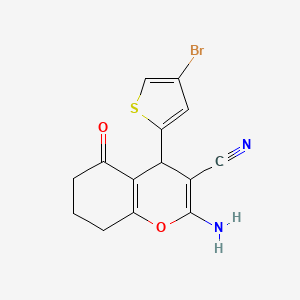
![2-amino-4-[4-(methylthio)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5024443.png)
![1-[6-(mesityloxy)hexyl]piperidine](/img/structure/B5024453.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5024459.png)
![N-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5024467.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5024469.png)